molecular formula C23H13BrN4O B420939 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE

3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE

Cat. No.: B420939
M. Wt: 441.3g/mol
InChI Key: FVNUFSFLIJWVGT-UHFFFAOYSA-N
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Description

3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE is a complex organic compound that features a benzimidazole moiety fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Chromene formation: The brominated benzimidazole is then reacted with a suitable phenol derivative under basic conditions to form the chromene structure.

    Condensation with benzonitrile: Finally, the chromene derivative is condensed with benzonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as albendazole, mebendazole, and benzimidazole itself.

    Chromene derivatives: Compounds like coumarin and flavonoids.

Uniqueness

3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE is unique due to the combination of benzimidazole and chromene moieties in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in simpler benzimidazole or chromene derivatives.

Properties

Molecular Formula

C23H13BrN4O

Molecular Weight

441.3g/mol

IUPAC Name

3-[[3-(1H-benzimidazol-2-yl)-6-bromochromen-2-ylidene]amino]benzonitrile

InChI

InChI=1S/C23H13BrN4O/c24-16-8-9-21-15(11-16)12-18(22-27-19-6-1-2-7-20(19)28-22)23(29-21)26-17-5-3-4-14(10-17)13-25/h1-12H,(H,27,28)

InChI Key

FVNUFSFLIJWVGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC(=C5)C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC(=C5)C#N

Origin of Product

United States

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